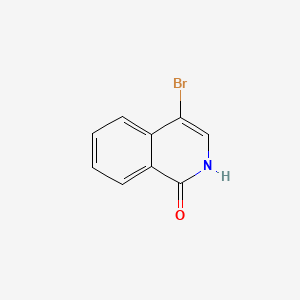

4-Bromoisoquinolin-1(2H)-one

Overview

Description

4-Bromoisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

This compound is a type of isoquinoline, which are found in many natural products and synthetic pharmaceuticals

Mode of Action

It is known that 2-alkynyl benzyl azides can undergo an electrocyclic reaction catalysed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . The introduction of a bromine into the products makes the methodology more attractive for organic synthesis .

Biochemical Pathways

Isoquinolines and isoquinolin-1(2h)-ones are found in many natural products and synthetic pharmaceuticals, and a number of efficient and selective methods have been developed for their synthesis

Biochemical Analysis

Biochemical Properties

4-Bromoisoquinolin-1(2H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting various biochemical pathways. For instance, this compound can interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of signaling pathways that are crucial for cellular functions . Additionally, this compound has been shown to bind to specific proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and concentration used. In some cell types, this compound has been found to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it can activate or inhibit transcription factors, which are proteins that regulate the transcription of genes. This can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site or allosteric site of the enzyme . This binding can prevent the enzyme from catalyzing its substrate, thereby disrupting the biochemical pathway it is involved in. Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions can lead to changes in cellular functions and responses.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the stability of this compound can be influenced by factors such as temperature, pH, and exposure to light . Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term exposure to this compound has also been observed to cause changes in cellular functions, such as alterations in cell cycle progression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks of toxicity.

Biological Activity

4-Bromoisoquinolin-1(2H)-one is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The compound features a bromine atom at the 4-position of the isoquinoline structure, which is known to influence its reactivity and interaction with biological targets. This article explores the biological activity of this compound, highlighting its potential applications in drug development, mechanisms of action, and comparative studies with related compounds.

- Molecular Formula : C9H7BrN2O

- Molecular Weight : Approximately 224.05 g/mol

The presence of both a bromine atom and a nitrogen-containing group enhances the compound's reactivity, making it a candidate for various biological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. In vitro studies demonstrate that this compound can induce apoptosis in cancer cells and inhibit proliferation. The proposed mechanism involves the modulation of signaling pathways associated with cell cycle regulation and apoptosis, making it a promising candidate for further development in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : It has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism. This interaction could lead to altered pharmacokinetics of co-administered drugs.

- Receptor Interaction : The compound may also interact with various receptors involved in cellular signaling pathways, influencing processes such as inflammation and cell survival .

Comparative Studies

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 4-position | Antimicrobial, anticancer |

| 3-Amino-4-bromoisoquinolin-1(2H)-one | Amino group at 3-position | Enhanced antimicrobial and anticancer effects |

| Isoquinolin-1(2H)-one | No substituents | Baseline for comparison |

The comparison highlights that structural modifications significantly affect biological activity. For instance, the introduction of an amino group enhances the compound's efficacy against microbial infections and cancer cell lines.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Case Study 2: Anticancer Activity

In vitro assays on human cancer cell lines revealed that this compound induced significant apoptosis at concentrations ranging from 10 µM to 50 µM. Flow cytometry analysis showed increased Annexin V positivity, confirming the induction of programmed cell death .

Properties

IUPAC Name |

4-bromo-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPUFLIYIMVOGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80312971 | |

| Record name | 4-Bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3951-95-9 | |

| Record name | 3951-95-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromoisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80312971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-hydroxyisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.